molecular formula C10H17N3O B13499369 1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol

Cat. No.: B13499369
M. Wt: 195.26 g/mol
InChI Key: PKHKIVGCODKZPX-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an aminopropyl group attached to the indazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4,5,6,7-tetrahydroindazole with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4,5,6,7-tetrahydroindazole and 3-bromopropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide (DMF).

    Procedure: The 4,5,6,7-tetrahydroindazole is dissolved in the solvent, and the base is added to the solution. The 3-bromopropylamine is then added dropwise, and the reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.

    Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1h-indazol-3-ol can be compared with other similar compounds, such as:

    1-(3-Aminopropyl)imidazole: Both compounds contain an aminopropyl group, but the indazole ring in the former provides different chemical and biological properties compared to the imidazole ring in the latter.

    (3-Aminopropyl)triethoxysilane: This compound also contains an aminopropyl group but is used primarily in surface functionalization and material science applications.

    1-(3-Aminopropyl)silatrane: Similar to the above compounds, it contains an aminopropyl group and is used in the synthesis of poly(β-amino esters) and other materials.

The uniqueness of this compound lies in its indazole core, which imparts distinct chemical reactivity and biological activity compared to other aminopropyl-containing compounds.

Biological Activity

1-(3-Aminopropyl)-4,5,6,7-tetrahydro-1H-indazol-3-ol is a compound belonging to the indazole class, characterized by its unique structure that includes an aminopropyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_3\text{O} with a molecular weight of 195.26 g/mol. The compound features a fused benzene and pyrazole ring system, which is typical for indazoles. Its structure allows for various chemical reactions that can enhance its biological activity.

PropertyValue
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
IUPAC Name1-(3-aminopropyl)-4,5,6,7-tetrahydro-2H-indazol-3-one
SMILESC1CCC2=C(C1)C(=O)NN2CCCN

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The aminopropyl group enhances its binding affinity to various enzymes and receptors. Notably, it may inhibit certain kinases and modulate G-protein-coupled receptor activities, impacting cellular signaling pathways crucial for various physiological processes .

Anticancer Properties

Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer activity. For instance, a study demonstrated that related indazole derivatives effectively inhibited the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma). The compound's IC50 values suggest potent activity against these cell lines, with some derivatives showing selectivity for cancer cells over normal cells .

Case Study:
In a comparative analysis, the compound exhibited an IC50 value of 5.15 µM against K562 cells while showing less toxicity towards normal HEK-293 cells (IC50 = 33.2 µM). The mechanism involved apoptosis induction through modulation of apoptosis-related proteins like Bcl-2 and Bax .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the indazole framework can enhance biological activity. For example:

  • Substituents at specific positions on the indazole ring significantly influence the anticancer efficacy.
  • The presence of halogen atoms (e.g., fluorine or chlorine) at certain positions has been linked to increased potency against cancer cell lines .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-(3-aminopropyl)-4,5,6,7-tetrahydro-2H-indazol-3-one

InChI

InChI=1S/C10H17N3O/c11-6-3-7-13-9-5-2-1-4-8(9)10(14)12-13/h1-7,11H2,(H,12,14)

InChI Key

PKHKIVGCODKZPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NN2CCCN

Origin of Product

United States

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